N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE
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Overview
Description
N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE: is a chemical compound that features a morpholine ring attached to a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2-thiophenecarboxylic acid with morpholine in the presence of a coupling agent. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to altered enzyme function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE: shares structural similarities with other morpholine-containing compounds such as:
Uniqueness
What sets N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE apart from similar compounds is its unique combination of the morpholine ring and the thiophene carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27g/mol |
IUPAC Name |
N-morpholin-4-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2S/c12-9(8-2-1-7-14-8)10-11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
InChI Key |
GZFIKWZCBKYKPZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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